molecular formula C33H50N4O6S B1679268 Remikiren CAS No. 126222-34-2

Remikiren

Cat. No. B1679268
M. Wt: 630.8 g/mol
InChI Key: UXIGZRQVLGFTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Remikiren is an orally active, high specificity renin inhibitor . It was first developed by Hoffmann–La Roche in 1996 for the treatment of hypertension (high blood pressure) .


Molecular Structure Analysis

Remikiren has a molecular formula of C33H50N4O6S . Its average mass is 630.838 Da and its mono-isotopic mass is 630.345093 Da .


Physical And Chemical Properties Analysis

Remikiren has a high specificity and is orally active . It has an average mass of 630.838 Da and a mono-isotopic mass of 630.345093 Da .

Future Directions

While Remikiren has shown promise in the treatment of hypertension, more research is needed to establish its long-term effects and potential uses .

properties

IUPAC Name

(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGZRQVLGFTOU-VQXQMPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)C[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155121
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Several in vivo experiments have shown that remikiren is specific for renin and does not decrease arterial pressure by an unrelated mechanism.
Record name Remikiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Remikiren

CAS RN

126222-34-2
Record name Remikiren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126222-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remikiren [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126222342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remikiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMIKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7FBL96A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remikiren
Reactant of Route 2
Reactant of Route 2
Remikiren
Reactant of Route 3
Reactant of Route 3
Remikiren
Reactant of Route 4
Remikiren
Reactant of Route 5
Remikiren
Reactant of Route 6
Remikiren

Citations

For This Compound
697
Citations
CH Kleinbloesem, C Weber, E Fahrner… - Clinical …, 1993 - Wiley Online Library
… remikiren was shown in various animal models.8 In these models the minimal effective dose of remikiren … effects, and biochemical effects of remikiren in relation to its phamiacokinetics …
Number of citations: 47 ascpt.onlinelibrary.wiley.com
A Himmelmann, A Bergbrant, A Svensson… - American journal of …, 1996 - Elsevier
… were given remikiren 600 mg orally for 8 days. Atier 4 days uf remikiren, hydrochlorothiazide 12.5 mg or … in blood pressure in patients given remikiren alone. In prtients given additional …
Number of citations: 39 www.sciencedirect.com
WF Richter, BR Whitby, RC Chou - Xenobiotica, 1996 - Taylor & Francis
1. Whole-body autoradiography was used to compare the distribution of remikiren in the squirrel monkey, in which the compound is a potent inhibitor of renin, with the rat and the guinea-…
Number of citations: 28 www.tandfonline.com
C WEBER, H BIRNBÖCK, J LEUBE… - British journal of …, 1993 - Wiley Online Library
… and pharmacokinetics of remikiren. Doses of 100-800 mg remikiren or placebo were given over 8 days … Plasma remikiren concentrations, plasma renin activity and immunoreactive renin …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
R Jauch, P Schmid, W Fischli, W Meister, R Maurer… - Xenobiotica, 1996 - Taylor & Francis
… Although intact remikiren was the major component in bile (… -0444) showed comparable activity to remikiren. The remaining ten … of remikiren which is observed in these species in vivo, …
Number of citations: 8 www.tandfonline.com
P Coassolo, W Fischli, JP Clozel, RC Chou - Xenobiotica, 1996 - Taylor & Francis
1. An hplc method with fluorescence derivatization was developed for the quantification of remikiren in plasma (limit of quantification 2 ng/ml). This was used to determine the …
Number of citations: 19 www.tandfonline.com
JP Clozel, W Fischli - Arzneimittel-forschung, 1993 - europepmc.org
… remikiren is very long lasting (over 24 h). Several in vivo experiments have shown that remikiren is … In sodium depleted monkeys, the blood pressure decrease induced by remikiren was …
Number of citations: 33 europepmc.org
P van Paassen, D de Zeeuw, G Navis… - Nephrology Dialysis …, 2000 - academic.oup.com
… Remikiren is an orally active renin inhibitor with established … The effect of 8 days of treatment with remikiren 600 mg oid on … Remikiren induced a significant peak fall in mean arterial …
Number of citations: 55 academic.oup.com
JP Van Kats, LMA Sassen, AHJ Danser… - British journal of …, 1996 - Wiley Online Library
… that with remikiren iv, at the doses we used, bloodpressure was lowered primarily by vasodilatation and with remikiren ic by cardiac depression. The blood levels of remikiren required …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
P van Paassen, D de Zeeuw… - Journal of cardiovascular …, 1995 - europepmc.org
… remikiren in humans. We therefore studied the effects of a single oral administration of remikiren … Remikiren induced a peak fall in mean arterial pressure of 8.5 +/- 0.8%. The glomerular …
Number of citations: 20 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.